molecular formula C9H16N4 B7628698 4-(1-Ethyltriazol-4-yl)piperidine

4-(1-Ethyltriazol-4-yl)piperidine

Cat. No.: B7628698
M. Wt: 180.25 g/mol
InChI Key: JTAKQCCVSSCPQP-UHFFFAOYSA-N
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Description

4-(1-Ethyltriazol-4-yl)piperidine is a heterocyclic compound that features a piperidine ring substituted with a 1-ethyltriazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Ethyltriazol-4-yl)piperidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-ethyl-1H-1,2,3-triazole with piperidine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, thereby optimizing the production process .

Chemical Reactions Analysis

Types of Reactions

4-(1-Ethyltriazol-4-yl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(1-Ethyltriazol-4-yl)piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1-Ethyltriazol-4-yl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-Ethyltriazol-4-yl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperidine ring with a 1-ethyltriazole moiety makes it a versatile compound for various applications in medicinal chemistry and drug development .

Properties

IUPAC Name

4-(1-ethyltriazol-4-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4/c1-2-13-7-9(11-12-13)8-3-5-10-6-4-8/h7-8,10H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTAKQCCVSSCPQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(N=N1)C2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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